4-Ethyl-1,3,5-triazin-2-amine
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Overview
Description
4-Ethyl-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family This compound is characterized by a triazine ring, which consists of three nitrogen atoms and three carbon atoms arranged in a six-membered ring The presence of an ethyl group at the 4-position and an amino group at the 2-position distinguishes it from other triazine derivatives
Mechanism of Action
Target of Action
Triazine derivatives, which include 4-ethyl-1,3,5-triazin-2-amine, are known to interact with various biological targets
Mode of Action
It is known that triazine derivatives can interact with their targets through various mechanisms, such as π–π stacking and hydrogen bonding . The specific interactions of this compound with its targets would depend on the nature of these targets.
Biochemical Pathways
Triazine derivatives are known to be involved in various biological activities, including antimicrobial, antiviral, and anticancer activities . The specific pathways affected by this compound would depend on its specific targets and mode of action.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its bioavailability
Result of Action
Given the known biological activities of triazine derivatives , it is possible that this compound could have similar effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by temperature Additionally, the compound’s action and efficacy could be influenced by the specific biological environment in which it is used
Biochemical Analysis
Biochemical Properties
Triazine derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-cancer, and anti-viral activities
Cellular Effects
Some triazine derivatives have been shown to have potential cardiogenetic activity and antimicrobial activity against Staphylococcus aureus and Escherichia coli
Molecular Mechanism
It is known that triazine derivatives can undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization
Temporal Effects in Laboratory Settings
It is known that microwave irradiation can enhance the thermal behavior of triazine-based polymers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with ethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective substitution of chlorine atoms. The general reaction scheme is as follows:
C3N3Cl3+C2H5NH2→C3N3(C2H5)NH2+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. This method provides the desired product in less time and with higher purity compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other substituents on the triazine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and bases like cesium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted triazine derivatives.
Oxidation: Formation of oxidized triazine compounds.
Reduction: Formation of reduced triazine derivatives.
Scientific Research Applications
4-Ethyl-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Amino-1,3,5-triazine: Similar structure but lacks the ethyl group, leading to different chemical properties and reactivity.
4,6-Dichloro-1,3,5-triazin-2-amine: Contains chlorine atoms instead of an ethyl group, used in different industrial applications.
2,4,6-Triamino-1,3,5-triazine (Melamine): Contains three amino groups, widely used in the production of plastics and resins.
Uniqueness: 4-Ethyl-1,3,5-triazin-2-amine is unique due to the presence of both an ethyl group and an amino group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-ethyl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-2-4-7-3-8-5(6)9-4/h3H,2H2,1H3,(H2,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBANARRFVKYIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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